
1-(5-Bromo-2-chloropyridin-3-yl)ethanone
Overview
Description
1-(5-Bromo-2-chloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is a halogenated heterocyclic compound, characterized by the presence of both bromine and chlorine atoms on a pyridine ring. This compound is typically a colorless to pale yellow liquid with a distinctive pungent odor .
Preparation Methods
The synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone involves multiple steps:
Halogenation of Pyridine: The starting material, a pyridine derivative, undergoes chlorination followed by bromination to introduce the chlorine and bromine atoms at the desired positions on the pyridine ring.
Aldol Condensation: The halogenated pyridine is then subjected to an aldol condensation reaction with acetaldehyde to introduce the ethanone group at the 3-position of the pyridine ring.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Bromo-2-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1-(5-Bromo-2-chloropyridin-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The ethanone group can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
1-(5-Bromo-2-chloropyridin-3-yl)ethanone can be compared with other halogenated pyridine derivatives, such as:
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and binding properties.
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: Similar to the previous compound but with the fluorine atom at a different position, leading to different chemical behavior.
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: This compound has a methoxy group instead of a chlorine atom, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the ethanone group, which together confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKOULMBBLJIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649636 | |
| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-47-5 | |
| Record name | 1-(5-Bromo-2-chloro-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)
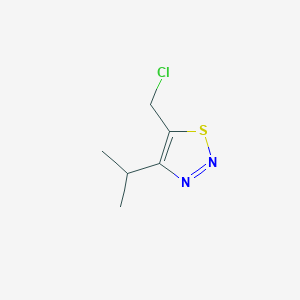
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)

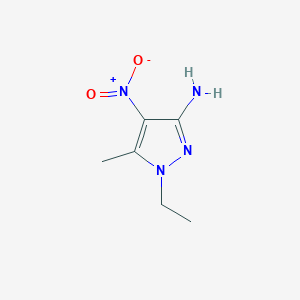
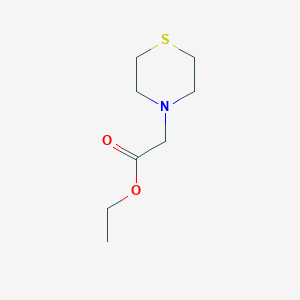
![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)
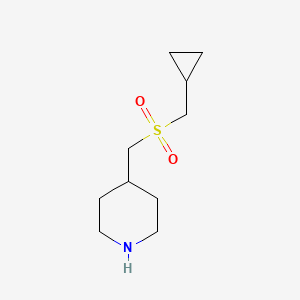
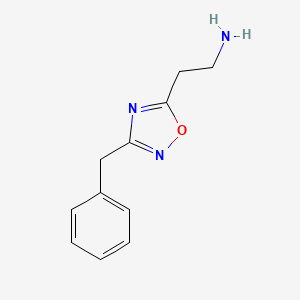
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)



